molecular formula C13H12N2O2 B2740516 4-(Benzylamino)pyridine-2-carboxylic acid CAS No. 851721-92-1

4-(Benzylamino)pyridine-2-carboxylic acid

Cat. No.: B2740516
CAS No.: 851721-92-1
M. Wt: 228.251
InChI Key: VCNIHBWVYVCMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylamino)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzylamino)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNIHBWVYVCMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Multi-Technique Approach to the Structural Elucidation of 4-(Benzylamino)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research and pharmaceutical development.[1][2] This guide presents a comprehensive, field-proven workflow for the structural elucidation of 4-(Benzylamino)pyridine-2-carboxylic acid. By integrating data from orthogonal analytical techniques—including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy—we provide a self-validating system for structural confirmation. This document is designed not as a rigid template, but as a logical, causality-driven narrative to guide scientists in confirming the molecular identity of novel compounds, using this compound as a practical exemplar.

Introduction and Hypothesized Structure

This compound belongs to the class of substituted aminopyridine carboxylic acids. These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. Rigorous structural verification is the first critical step after synthesis to ensure that subsequent biological and chemical studies are based on a validated molecular entity.

The target molecule is hypothesized to be synthesized via a nucleophilic aromatic substitution reaction, for instance, by reacting 4-chloropyridine-2-carboxylic acid with benzylamine.[3]

Hypothesized Structure:

Chemical structure of this compound

Molecular Formula: C₁₃H₁₂N₂O₂[4][5] Molecular Weight: 228.25 g/mol [5]

This guide will systematically present the analytical evidence required to confirm this proposed structure.

The Orthogonal Analytical Workflow

To achieve unambiguous structure confirmation, a multi-technique, orthogonal approach is essential.[6] Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating dataset that minimizes the risk of misinterpretation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Final Confirmation Synthesis Hypothesized Compound (C₁₃H₁₂N₂O₂) HRMS HRMS Analysis (Elemental Composition) Synthesis->HRMS FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (Connectivity & Framework) Synthesis->NMR Xray X-ray Crystallography (3D Structure - Optional) Synthesis->Xray If crystal available HRMS->NMR FTIR->NMR Confirmation Structure Elucidated NMR->Confirmation Xray->Confirmation

Caption: Orthogonal workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The First Checkpoint

Causality: Before delving into the complex world of atomic connectivity, it is paramount to confirm the most fundamental property of the molecule: its elemental composition. HRMS provides a highly accurate mass measurement, which is crucial for distinguishing between molecules with similar nominal masses.[7][8]

Expected Result: For this compound (C₁₃H₁₂N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ is 229.0972.

ParameterExpected Value
Molecular Formula C₁₃H₁₂N₂O₂
Monoisotopic Mass 228.0899 Da
Adduct [M+H]⁺
Calculated Exact Mass 229.0972 Da
Adduct [M-H]⁻
Calculated Exact Mass 227.0829 Da

Note: Data derived from predicted values.[4]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-Of-Flight (TOF) or Orbitrap instrument.[8]

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Analysis: Compare the measured accurate mass of the most abundant ion to the theoretical exact mass. The mass error should ideally be below 5 ppm to confidently assign the elemental composition.[8][9]

FT-IR Spectroscopy: Identifying Key Functional Groups

Causality: Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the presence of key functional groups. This technique serves to confirm that the expected chemical functionalities (carboxylic acid, secondary amine, aromatic rings) are present in the synthesized product.

Expected Absorptions:

Wavenumber (cm⁻¹)BondFunctional GroupDescription
3300 - 2500 O–HCarboxylic AcidVery broad, characteristic "hairy beard" absorption due to hydrogen bonding.[10][11][12]
~3400 N–HSecondary AmineModerate, sharp stretch. May be overlapped by the broad O-H.[10]
~3100-3000 C–HAromaticStretches appearing just above 3000 cm⁻¹.
~2950-2850 C–HAliphatic (CH₂)Stretches appearing just below 3000 cm⁻¹.
~1710 C=OCarboxylic AcidStrong, sharp absorption for the carbonyl group.[11][13]
~1600, ~1475 C=C / C=NAromatic RingsCharacteristic ring stretching vibrations.
~1580 N–HSecondary AmineBending vibration.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry sample with ~150 mg of dry potassium bromide (KBr) using an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[14]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum first. Then, place the KBr pellet in the sample holder and acquire the sample spectrum, typically from 4000 to 400 cm⁻¹.[14]

NMR Spectroscopy: The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules.[6][15] It provides detailed information about the chemical environment, number, and connectivity of atoms (primarily ¹H and ¹³C). For a molecule like this compound, a combination of 1D and 2D NMR experiments is required for unambiguous assignment.[16]

1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons (via spin-spin splitting).

  • ¹³C NMR: Shows the number of distinct carbon environments.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

Atom(s)Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
H-3 ~6.8, d, 1H~108
H-5 ~7.0, d, 1H~110
H-6 ~8.1, d, 1H~150
NH ~7.5, t, 1H (broad)-
CH₂ ~4.5, d, 2H~48
Phenyl H (ortho) ~7.4, d, 2H~128
Phenyl H (meta) ~7.3, t, 2H~129
Phenyl H (para) ~7.2, t, 1H~127
Phenyl C (ipso) -~139
COOH ~13.0, s, 1H (very broad)-
C-2 (COO) -~167
C-4 (C-NH) -~155

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

2D NMR: Establishing the Molecular Framework

While 1D NMR suggests the presence of the pyridine and benzyl fragments, 2D NMR is essential to prove their connectivity.[17][18]

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart).[19] This will confirm the spin systems within the pyridine and benzyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[17][20] This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[19][21] This is the key experiment to connect the molecular fragments.

Key Expected HMBC Correlations to Confirm Structure:

Caption: Key HMBC correlations confirming connectivity.

The most critical correlation is from the methylene protons (CH₂, ~4.5 ppm) to the C4 of the pyridine ring (~155 ppm), which unambiguously proves the connection point of the benzylamino group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimization of the HMBC experiment for a long-range coupling constant (ⁿJCH) of ~8 Hz is typical for detecting 2- and 3-bond correlations.[19]

X-ray Crystallography: The Gold Standard (Optional)

Causality: If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive proof of structure.[2][22] It determines the precise three-dimensional arrangement of every atom in the molecule, confirming connectivity, stereochemistry, and conformation in the solid state.[23]

Experimental Protocol: X-ray Crystallography
  • Crystallization: This is often the most challenging step.[2] Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.[2]

Data Synthesis and Final Confirmation

TechniqueFindingConclusion
HRMS Measured [M+H]⁺ at m/z consistent with C₁₃H₁₂N₂O₂Confirms elemental composition.
FT-IR Broad O-H, sharp C=O, N-H, and aromatic C-H/C=C stretches observed.Confirms presence of carboxylic acid, secondary amine, and aromatic functionalities.
¹H NMR Signals consistent with a disubstituted pyridine ring, a monosubstituted benzene ring, a CH₂ group, an NH, and a COOH proton are present in the correct integrations.Supports the presence of all required proton-containing fragments.
¹³C NMR Correct number of carbon signals for the proposed structure, including a carbonyl carbon and aromatic carbons.Supports the carbon skeleton.
COSY Correlations within the pyridine ring protons and within the benzyl ring protons.Confirms the individual spin systems of the aromatic fragments.
HSQC Correlates all proton signals (except NH and COOH) to their directly attached carbons.Allows for definitive carbon assignments.
HMBC Crucial correlation observed between CH₂ protons and C4 of the pyridine ring. Other correlations confirm the overall framework.Unambiguously proves the connectivity between the benzyl group and the pyridine ring at the N4 position.
X-ray (If performed) Provides the exact 3D atomic coordinates.Provides absolute, definitive structural proof.[22]

Conclusion

By systematically applying an orthogonal suite of analytical techniques, the proposed structure of this compound can be confirmed with a high degree of scientific certainty. High-Resolution Mass Spectrometry validates the elemental formula, FT-IR confirms the functional groups, and a full suite of 1D and 2D NMR experiments elucidates the precise atomic connectivity. This logical, evidence-based workflow ensures the scientific integrity required for subsequent research and development activities.

References

Sources

A Technical Guide to 4-(Benzylamino)pyridine-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of 4-(Benzylamino)pyridine-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its commercial availability, plausible synthetic routes, and explore its applications as a scaffold for developing novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Physicochemical Properties and Identification

This compound is a substituted picolinic acid derivative. Picolinic acid and its analogs are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities.[1] The introduction of a benzylamino group at the 4-position of the pyridine ring creates a versatile scaffold for further chemical modifications.

PropertyValueSource
CAS Number 851721-92-1Fluorochem
Molecular Formula C₁₃H₁₂N₂O₂PubChem
Molecular Weight 228.25 g/mol PubChem
IUPAC Name This compoundFluorochem
SMILES O=C(O)c1cc(NCc2ccccc2)ccn1Fluorochem
InChI Key VCNIHBWVYVCMRK-UHFFFAOYSA-NPubChem

Commercial Availability

This compound is available as a specialty chemical for research and development purposes. While a comprehensive list of suppliers with readily available pricing is not publicly accessible, it is listed in the catalog of Fluorochem.

SupplierProduct CodePurityAvailability
Fluorochem F646882>95%In Stock (EU, UK, China)

Pricing information is generally provided upon request from the supplier.

Synthetic Approaches

A similar strategy has been successfully employed in the synthesis of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides, where 4-chloropyridine-2-carboxylic acid was reacted with substituted benzyl thiols.[2]

Proposed Synthetic Protocol:

Reaction: Nucleophilic Aromatic Substitution

Starting Materials:

  • 4-chloropyridine-2-carboxylic acid

  • Benzylamine

  • A suitable base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyridine-2-carboxylic acid (1 equivalent) and the base (2-3 equivalents) in the chosen polar aprotic solvent.

  • Addition of Benzylamine: To the stirred solution, add benzylamine (1.1-1.5 equivalents) dropwise at room temperature.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will need to be determined empirically, but a typical duration would be 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, remove it by filtration.

    • Pour the filtrate into a larger volume of water.

    • Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5. This will protonate the carboxylic acid, causing it to precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any residual salts.

    • Dry the crude product under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they can dissolve the reactants and effectively solvate the cations of the inorganic base, thereby increasing the nucleophilicity of the benzylamine.

  • Base: The base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product. An excess of the base is used to ensure the complete reaction.

  • Temperature: Heating is required to overcome the activation energy of the SNAr reaction on the electron-deficient pyridine ring.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-chloropyridine-2-carboxylic_acid 4-chloropyridine-2-carboxylic acid Heating Heating (80-120 °C) 4-chloropyridine-2-carboxylic_acid->Heating Nucleophilic Aromatic Substitution Benzylamine Benzylamine Benzylamine->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Stirring Stirring (12-24h) Heating->Stirring Aqueous_Workup Aqueous Work-up & Acidification Stirring->Aqueous_Workup Filtration Filtration Aqueous_Workup->Filtration Purification Purification (Recrystallization/Chromatography) Filtration->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

The pyridine carboxylic acid scaffold is of significant interest in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds.[1] this compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential, especially in the area of oncology and immunology.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Structurally related compounds have shown significant promise as kinase inhibitors:

  • STAT6 Inhibitors: A series of 4-benzylaminopyrimidine-5-carboxamide derivatives have been identified as potent and orally bioavailable inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6).[3] STAT6 is a key regulator of the Th2 immune response and is a therapeutic target for allergic diseases like asthma.[3] The benzylamino moiety was found to be a crucial structural feature for potent STAT6 inhibition.[3]

  • HPK1 Inhibitors: Pyridine-2-carboxamide derivatives have been discovered as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy.[4] These inhibitors demonstrated robust in vivo efficacy in murine colorectal cancer models when combined with anti-PD-1 therapy.[4]

The structural similarity of this compound to these potent kinase inhibitors suggests its utility as a key intermediate for the synthesis of novel drug candidates targeting these or other kinases.

G cluster_scaffold Core Scaffold cluster_derivatives Bioactive Derivatives cluster_applications Therapeutic Applications Scaffold This compound STAT6_Inhibitor STAT6 Inhibitors (e.g., 4-benzylaminopyrimidine-5-carboxamides) Scaffold->STAT6_Inhibitor Leads to HPK1_Inhibitor HPK1 Inhibitors (e.g., pyridine-2-carboxamides) Scaffold->HPK1_Inhibitor Leads to Allergy Allergic Diseases (Asthma) STAT6_Inhibitor->Allergy Cancer Cancer Immunotherapy HPK1_Inhibitor->Cancer

Caption: Potential drug discovery applications of the core scaffold.

Building Block for Combinatorial Chemistry

The presence of two reactive functional groups, a carboxylic acid and a secondary amine, makes this compound an ideal building block for combinatorial chemistry and the generation of compound libraries.

  • The carboxylic acid can be readily converted to amides, esters, or other derivatives, allowing for the exploration of the chemical space around this position.

  • The secondary amine can potentially undergo further reactions, although it is less reactive than the carboxylic acid. The benzyl group can also be modified or replaced to probe structure-activity relationships.

This versatility allows for the rapid generation of a diverse set of compounds for screening against various biological targets.

Conclusion

This compound is a commercially available, albeit specialized, chemical building block with significant potential for drug discovery and development. While a dedicated synthesis protocol is not widely published, a plausible and robust synthetic route can be designed based on established chemical principles. Its structural similarity to known potent kinase inhibitors highlights its value as a scaffold for the development of novel therapeutics, particularly in the fields of oncology and immunology. The dual functionality of this molecule also makes it an attractive component for the construction of compound libraries for high-throughput screening. For researchers and drug development professionals, this compound represents a promising starting point for the exploration of new chemical entities with therapeutic potential.

References

  • PubChem. This compound. [Link]

  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6509-6521. [Link]

  • Klimešová, V., et al. (2012). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. ARKIVOC, 2012(3), 90-103. [Link]

  • Li, X., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Anwar, M. U., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1513–1546. [Link]

Sources

Methodological & Application

Application Note: 4-(Benzylamino)pyridine-2-carboxylic Acid as a Strategic Precursor for the Synthesis of Pyrido[2,3-d]pyrimidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrido[2,3-d]pyrimidines represent a class of "privileged" heterocyclic scaffolds, forming the core of numerous therapeutic agents due to their structural similarity to DNA and RNA bases.[1] This structural motif allows them to act as ligands for a variety of biological receptors, leading to applications as anticancer, antibiotic, and anti-inflammatory agents.[2][3] A key synthetic challenge lies in the efficient construction of this fused bicyclic system. This application note provides a detailed protocol for the synthesis and utilization of 4-(benzylamino)pyridine-2-carboxylic acid, a versatile precursor for constructing the medicinally significant pyrido[2,3-d]pyrimidin-7(8H)-one core. We present a robust, two-step synthetic pathway, complete with mechanistic insights, detailed experimental procedures, and data interpretation to guide researchers in pharmaceutical and chemical development.

Introduction: The Strategic Importance of Pyrido[2,3-d]pyrimidinones

The pyrido[2,3-d]pyrimidine framework is a cornerstone in modern medicinal chemistry. Its inherent ability to engage in various biological interactions has led to the development of numerous clinically significant molecules.[1] The pyrido[2,3-d]pyrimidin-7(8H)-one subclass, in particular, has garnered immense interest, with over 20,000 structures described in scientific literature and patents.[3]

The synthetic approaches to this scaffold can be broadly categorized into two strategies: building the pyridine ring onto a pre-existing pyrimidine, or constructing the pyrimidine ring onto a functionalized pyridine precursor.[4] This guide focuses on the latter, a highly effective method that offers regiochemical control. We will demonstrate the utility of this compound as a bespoke starting material, where the vicinal amino and carboxylic acid groups are perfectly poised for cyclization to form the target heterocycle.

Synthesis of the Key Precursor: this compound

The strategic design of this precursor is central to the overall synthesis. The benzyl group serves not only as a protecting group but also as a handle for introducing diversity, while the 4-amino and 2-carboxy functionalities are the reactive sites for the subsequent annulation (ring-forming) reaction.

Rationale and Synthetic Approach

The most direct and logical pathway to synthesize the title precursor is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a commercially available and reactive starting material, 4-chloropyridine-2-carboxylic acid, with benzylamine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C4 position towards nucleophilic attack by the amine.[5][6]

Workflow for Precursor Synthesis

G cluster_0 PART 1: Precursor Synthesis A 4-Chloropyridine-2-carboxylic Acid C Nucleophilic Aromatic Substitution (SNAr) A->C Reagent 1 B Benzylamine B->C Reagent 2 (Nucleophile) D This compound C->D Product

Caption: Workflow for the synthesis of the key precursor.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloropyridine-2-carboxylic acid (1.0 eq)

  • Benzylamine (2.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric Acid (1M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a sealed vessel, add 4-chloropyridine-2-carboxylic acid (1.0 eq), NMP (approx. 0.5 M), benzylamine (2.5 eq), and DIPEA (3.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Acidify the aqueous layers with 1M HCl to a pH of ~3-4. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then a minimal amount of cold ethyl acetate to remove any residual NMP.

  • Dry the product under high vacuum to yield this compound as a solid.

Trustworthiness Note: This protocol is based on established SNAr reactions on activated pyridine rings.[5] The use of a high-boiling polar aprotic solvent like NMP and a non-nucleophilic base like DIPEA is standard practice to facilitate the substitution and neutralize the HCl generated in situ. The acidic work-up is crucial for protonating the product, causing it to precipitate from the aqueous phase for easy isolation.

Application: Cyclization to 8-Benzyl-pyrido[2,3-d]pyrimidin-7(8H)-one

With the precursor in hand, the final pyrimidine ring is constructed. This is typically achieved through condensation with a one-carbon (C1) electrophilic synthon. Formamide or its derivatives like N,N-dimethylformamide dimethyl acetal (DMF-DMA) are excellent choices for this transformation.

Mechanistic Insight

The cyclization reaction is a multi-step process that culminates in the formation of the fused bicyclic system.

  • Amide Formation: The carboxylic acid group of the precursor first reacts with formamide (or its equivalent) under heating to form an intermediate N-formyl derivative or a related activated species.

  • Intramolecular Cyclization: The nitrogen of the benzylamino group then acts as an intramolecular nucleophile, attacking the newly formed electrophilic carbon.

  • Dehydration/Aromatization: A subsequent dehydration step leads to the formation of the final, stable aromatic pyrido[2,3-d]pyrimidin-7(8H)-one ring system.

G cluster_1 PART 2: Heterocyclic Annulation Start 4-(Benzylamino)pyridine- 2-carboxylic Acid Step1 Activation with Formamide/Heat Start->Step1 Intermediate Intermediate (N-formyl or similar) Step1->Intermediate Step2 Intramolecular Nucleophilic Attack Intermediate->Step2 Cyclized Cyclized Intermediate (non-aromatic) Step2->Cyclized Step3 Dehydration/ Aromatization Cyclized->Step3 Final 8-Benzyl-pyrido[2,3-d]- pyrimidin-7(8H)-one Step3->Final

Caption: Key mechanistic steps in the formation of the pyrido[2,3-d]pyrimidinone ring.

Detailed Experimental Protocol: Synthesis of 8-Benzyl-pyrido[2,3-d]pyrimidin-7(8H)-one

Materials:

  • This compound (1.0 eq)

  • Formamide

  • Acetic Anhydride (optional, can facilitate initial amide formation)

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of formamide (can serve as both reagent and solvent).

  • Heat the mixture to reflux (approx. 180-210 °C) for 4-8 hours. The reaction progress can be monitored by observing the cessation of water evolution and by TLC/LC-MS analysis of aliquots.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into cold water with stirring. A solid product should precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with water to remove residual formamide, followed by a wash with a cold non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

  • Dry the purified product under vacuum to yield 8-benzyl-pyrido[2,3-d]pyrimidin-7(8H)-one.

Expertise Note: The high temperature is necessary to drive the dehydration and cyclization steps. Formamide is an excellent, cost-effective reagent for this type of condensation, providing the N-C=O unit required to form the pyrimidinone ring.[7] The simplicity of the work-up, relying on precipitation, makes this an efficient and scalable protocol.

Data Summary

The following table summarizes expected outcomes for the described synthetic protocols. Yields and analytical data are representative based on similar transformations reported in the literature.

CompoundMolecular FormulaMol. WeightTypical Yield (%)Method of AnalysisExpected m/z [M+H]+
This compoundC13H12N2O2228.2575-85LC-MS, 1H NMR229.1
8-Benzyl-pyrido[2,3-d]pyrimidin-7(8H)-oneC14H11N3O237.2665-80LC-MS, 1H NMR238.1

Conclusion

This application note details a reliable and efficient two-step synthesis of 8-benzyl-pyrido[2,3-d]pyrimidin-7(8H)-one, a representative of a highly valuable class of heterocyclic compounds. By starting with the strategic precursor this compound, the methodology provides excellent control over the final structure. The protocols are robust, scalable, and utilize readily accessible reagents, making them highly suitable for researchers in drug discovery, medicinal chemistry, and process development. The mechanistic discussions provide a framework for adapting these methods to synthesize a diverse library of substituted pyrido[2,3-d]pyrimidinones.

References

  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). Zhurnal Organicheskoi i Farmatsevticheskoi Khimii. Available at: [Link]

  • Plausible mechanism for the formation of pyrido[2,3-d]pyrimidine derivative 3a in AcOH. ResearchGate. Available at: [Link]

  • Study on synthesis of 4-Aminonicotinic acid. (2014). ResearchGate. Available at: [Link]

  • Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl. ResearchGate. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. Available at: [Link]

  • 4-Aminopicolinic acid. ChemBK. Available at: [Link]

  • The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. (2012). ResearchGate. Available at: [Link]

  • (PDF) Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). ResearchGate. Available at: [Link]

  • Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. (2018). RSC Advances. Available at: [Link]

  • Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. (2019). PubMed. Available at: [Link]

  • Facile Synthesis of Functionalized 4-Aminopyridines. J-STAGE. Available at: [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. (2011). RSC. Available at: [Link]

  • Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives from 5Acetyl4-aminopyrimidines (I) and β-Dicarbonyl Compounds. (2006). ResearchGate. Available at: [Link]

  • Method for producing 4-chloropyridine-2-carboxylic acid chloride.Google Patents.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. (2019). PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Benzylamino)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(Benzylamino)pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and troubleshooting of potential stability issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted pyridine derivative. Its structure, featuring a picolinic acid moiety and a benzylamino group, makes it an interesting candidate for medicinal chemistry and drug discovery. The picolinic acid portion is a known metal chelator, and similar structures have been investigated for various biological activities.

Q2: I am seeing a new peak in my HPLC analysis of an aged solution of this compound. What could it be?

The appearance of a new peak likely indicates degradation. Based on the structure of this compound, there are several potential degradation pathways that could lead to new chemical entities. The most probable are oxidative cleavage of the benzylamine C-N bond, decarboxylation, or hydrolysis. It is recommended to use mass spectrometry (LC-MS) to identify the mass of the new peak and compare it with potential degradation products.

Q3: My compound is showing a gradual loss of potency in my biological assays over time. Could this be related to decomposition?

Yes, a gradual loss of biological activity is a strong indicator of compound degradation. The chemical changes to this compound, such as oxidation or decarboxylation, will alter its three-dimensional structure and ability to interact with its biological target. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific experimental conditions.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Results and Poor Reproducibility
  • Potential Cause: Degradation of the compound in stock solutions or during the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.

    • Stability-Indicating Method: Develop and use a stability-indicating HPLC method to monitor the purity of your solutions over time. This will allow you to distinguish the parent compound from any degradation products.

    • Controlled Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light.

Issue 2: Appearance of a Yellowish Tinge in the Solid Compound or Solutions
  • Potential Cause: This may be a sign of oxidative degradation. The benzylamine moiety is susceptible to oxidation, which can lead to the formation of colored impurities.[1][2][3][4]

  • Troubleshooting Steps:

    • Inert Atmosphere: When handling the solid compound for extended periods, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Solvent Choice: Use de-gassed solvents for preparing solutions to reduce the amount of dissolved oxygen.

    • Avoid Metal Contaminants: Trace metal ions, such as copper, can catalyze the oxidation of benzylamines.[2] Use high-purity solvents and avoid metal spatulas when handling the compound.

Issue 3: pH-Dependent Instability
  • Potential Cause: The compound may be susceptible to acid or base-catalyzed hydrolysis or decarboxylation. Pyridine derivatives can be unstable in strongly acidic or alkaline conditions.[5]

  • Troubleshooting Steps:

    • Maintain Neutral pH: Whenever possible, maintain the pH of your solutions close to neutral (pH 6-8).

    • Buffer Selection: If a buffer is required, choose one that is compatible with your assay and does not promote degradation. Phosphate buffers are often a good starting point.

    • Forced Degradation Studies: To understand the pH-dependent stability, perform forced degradation studies by exposing the compound to acidic and basic conditions and analyzing the degradation profile by HPLC or LC-MS.[6][7][8]

Understanding the Decomposition Pathways

A key to preventing degradation is understanding the potential chemical reactions that can occur. For this compound, the primary vulnerabilities are the benzylamine linkage and the carboxylic acid group.

Diagram: Potential Degradation Pathways

cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation This compound This compound Benzaldehyde Benzaldehyde This compound->Benzaldehyde Oxidative Cleavage 4-Aminopyridine-2-carboxylic acid 4-Aminopyridine-2-carboxylic acid This compound->4-Aminopyridine-2-carboxylic acid Oxidative Cleavage 4-(Benzylamino)pyridine 4-(Benzylamino)pyridine This compound->4-(Benzylamino)pyridine Heat/Catalyst CO2 CO2

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

  • Solid Compound:

    • Store at -20°C in a tightly sealed container.

    • Protect from light by using an amber vial or by storing it in a dark location.

    • For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).

  • Stock Solutions:

    • Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol.

    • Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.

    • Protect solutions from light.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the purity of your compound and detecting any degradation.

Table 1: Starting HPLC Conditions

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Method Validation: To ensure your HPLC method is stability-indicating, perform forced degradation studies. The goal is to achieve 5-20% degradation of the parent compound.[8]

Diagram: Forced Degradation Workflow

cluster_workflow Forced Degradation Study Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidative Oxidative Stress Conditions->Oxidative Thermal Thermal Stress Conditions->Thermal Photolytic Photolytic Stress Conditions->Photolytic Analyze by HPLC-MS Analyze by HPLC-MS Acid Hydrolysis->Analyze by HPLC-MS Base Hydrolysis->Analyze by HPLC-MS Oxidative->Analyze by HPLC-MS Thermal->Analyze by HPLC-MS Photolytic->Analyze by HPLC-MS Evaluate Peak Purity and Resolution Evaluate Peak Purity and Resolution Analyze by HPLC-MS->Evaluate Peak Purity and Resolution

Caption: General workflow for conducting forced degradation studies.

References

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. Available at: [Link]

  • Oxidative deamination of benzylamine by glycoxidation. PubMed. Available at: [Link]

  • Recent advances in the oxidative conversion of benzylamines. ResearchGate. Available at: [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]

  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry. Available at: [Link]

  • Oxidaton of benzylamines with nitrosobenzene. ACS Publications. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

  • 4-Aminopyridine. PubChem. Available at: [Link]

  • Evaluation of a series of prolylamidepyridines as the chiral derivatization reagents for enantioseparation of carboxylic acids by LC-ESI-MS/MS and the application to human saliva. PubMed. Available at: [Link]

  • Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Taylor & Francis Online. Available at: [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Available at: [Link]

  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST. Available at: [Link]

  • This compound (C13H12N2O2). PubChemLite. Available at: [Link]

  • Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. ACS Publications. Available at: [Link]

  • Investigation of pyridine carboxylic acids in CM2 carbonaceous chondrites. NASA. Available at: [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. Available at: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available at: [Link]

  • 4-Aminopyridine. Jubilant Ingrevia. Available at: [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Available at: [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Pyridine-2-carboxylic acid derivatives and their preparation methods and uses. Eureka. Available at: [Link]

  • Chemical stability of 4-aminopyridine capsules. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]

  • Synthesis of pyridine-2-carboxylic acid. PrepChem.com. Available at: [Link]

  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1... Google Patents.
  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. RSC Publishing. Available at: [Link]

  • The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). PubMed. Available at: [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link]

  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Available at: [Link]

  • Process for purification of carboxylic acids. Google Patents.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Benzylamino)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-CPD-4BPCA Version: 1.0 Last Updated: February 15, 2026

Introduction

This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 4-(Benzylamino)pyridine-2-carboxylic acid. This compound is a valuable building block in pharmaceutical and materials science, and its efficient, scalable synthesis is of significant interest. This guide is structured in a question-and-answer format to directly address common challenges and provide actionable, field-tested advice to ensure a robust and reproducible process. Our approach is grounded in fundamental principles of organic chemistry, with a focus on safety, efficiency, and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound at a lab scale?

A1: The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) reaction between a 4-halopyridine-2-carboxylic acid derivative (typically 4-chloro- or 4-fluoropyridine-2-carboxylic acid) and benzylamine. The reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the generated hydrohalic acid.

Q2: Why is the SNAr reaction favored at the 4-position of the pyridine ring?

A2: Nucleophilic aromatic substitution on pyridine rings is regioselectively favored at the 2- and 4-positions (ortho and para to the nitrogen atom).[1][2] This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at these positions.[1][2][3] The intermediate resulting from attack at the C-4 position has a resonance structure where the negative charge is placed on the electronegative nitrogen atom, which is a significant stabilizing contributor.[1][2]

Q3: What are the critical safety considerations when scaling up this synthesis?

A3: Key safety considerations include:

  • Exothermic Reaction: The SNAr reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Proper temperature monitoring and a well-designed cooling system are crucial to prevent thermal runaways.

  • Pressure Build-up: If the reaction is run in a sealed reactor at elevated temperatures, pressure can build up. Ensure the reactor is appropriately rated and equipped with pressure relief systems.

  • Reagent Handling: Benzylamine is a corrosive liquid. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Solvent Hazards: The choice of solvent will dictate specific handling procedures. A thorough review of the Safety Data Sheet (SDS) for all reagents and solvents is required before commencing any work.

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems that may be encountered during the scale-up process.

Category 1: Low Reaction Yield or Conversion

Q4: My reaction has stalled, and I'm observing low conversion of my 4-chloropyridine-2-carboxylic acid starting material. What are the likely causes and solutions?

A4: Low conversion is a common scale-up challenge. The primary culprits are often related to the base, solvent, or temperature.

  • Insufficient or Inappropriate Base: The reaction generates one equivalent of HCl, which must be neutralized. If the base is too weak or insoluble, it cannot effectively scavenge the acid. This allows the product, an amine, to become protonated, deactivating it and slowing the reaction.

    • Solution: Switch to a stronger, non-nucleophilic base or improve its solubility. For example, if using K₂CO₃, consider switching to Cs₂CO₃ or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Ensure the base is finely powdered to maximize surface area.

  • Solvent Effects: The choice of solvent is critical for SNAr reactions.

    • Solution: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can effectively solvate the intermediate and allow for higher reaction temperatures.[4] If solubility of the starting materials or base is an issue, a solvent screen is recommended.

  • Temperature Too Low: While high temperatures can lead to side reactions, insufficient heat will result in slow reaction kinetics.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or HPLC. Be mindful of the potential for decarboxylation at very high temperatures.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_base Is the base strong enough and soluble? start->check_base check_temp Is the reaction temperature optimal? start->check_temp check_solvent Is the solvent appropriate (polar aprotic)? start->check_solvent sol_base Solution: - Use stronger base (e.g., Cs₂CO₃, DBU) - Ensure base is finely powdered check_base->sol_base If No sol_temp Solution: - Incrementally increase temperature - Monitor for side reactions check_temp->sol_temp If No sol_solvent Solution: - Switch to DMSO, NMP, or DMAc - Perform a solvent screen check_solvent->sol_solvent If No

Caption: Decision tree for troubleshooting low reaction conversion.

Category 2: Impurity Formation

Q5: I'm observing a significant byproduct in my crude reaction mixture. What could it be and how can I prevent it?

A5: The most likely byproduct is the result of a side reaction involving the starting materials or product.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group on the pyridine ring can be lost, leading to the formation of 4-(benzylamino)pyridine.

    • Prevention: Carefully control the reaction temperature. If higher temperatures are needed for conversion, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) and hydrolyzing it in a subsequent step.

  • Dimerization/Polymerization: Under certain conditions, starting materials or intermediates can self-react.

    • Prevention: Ensure slow addition of the benzylamine to the reaction mixture to maintain a low instantaneous concentration. This favors the desired intermolecular reaction over potential side reactions.

Table 1: Common Impurities and Mitigation Strategies

ImpurityPotential CauseRecommended Mitigation Strategy
4-(Benzylamino)pyridineHigh reaction temperatureLower reaction temperature; protect carboxylic acid as an ester.
Unreacted Starting MaterialInsufficient reaction time/temp; poor baseIncrease reaction time/temperature; use a more effective base.[4]
Dimer of starting materialHigh concentration of reactantsSlow addition of benzylamine; ensure efficient stirring.
Category 3: Work-up and Purification Challenges

Q6: My product is difficult to isolate and purify. It seems to have poor solubility in common organic solvents, and I'm struggling with crystallization.

A6: this compound is an amino acid derivative and is likely zwitterionic, which explains its challenging solubility profile.

  • Isolation Strategy: The key is to manipulate the pH during the work-up to control the solubility.

    • After the reaction is complete, cool the mixture and dilute with water.

    • Perform an initial extraction with an organic solvent (e.g., ethyl acetate) under basic conditions (pH > 9) to remove any non-acidic organic impurities. The product should remain in the aqueous layer as its carboxylate salt.

    • Carefully acidify the aqueous layer with an acid like HCl or citric acid. The product will precipitate out at its isoelectric point (typically around pH 4-6).

    • The precipitated solid can then be collected by filtration.[5][6]

  • Crystallization/Purification:

    • Recrystallization: Finding a suitable single solvent for recrystallization can be difficult. A mixed solvent system is often effective. Consider dissolving the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or acetic acid) and then slowly adding a less polar anti-solvent (e.g., water, acetone, or acetonitrile) until turbidity is observed, followed by slow cooling.

    • Reactive Extraction: For large-scale operations where precipitation is problematic, reactive extraction can be an effective technique to recover carboxylic acids from aqueous solutions.[7][8]

Part 3: Optimized Scale-Up Protocol

This protocol is a recommended starting point for a 100g scale synthesis. All operations should be performed in a suitable chemical reactor with appropriate safety measures.

Reaction Scheme

G SM1 4-Chloropyridine-2-carboxylic acid reagents + Base (K₂CO₃) + Solvent (DMSO) + Heat (Δ) SM1->reagents SM2 Benzylamine SM2->reagents Product This compound reagents->Product

Caption: SNAr synthesis of the target compound.

Materials and Equipment:

Reagent/EquipmentQuantity/SpecificationPurpose
4-Chloropyridine-2-carboxylic acid100 g (0.635 mol)Starting Material
Benzylamine75 g (0.70 mol, 1.1 eq)Nucleophile
Potassium Carbonate (K₂CO₃), fine194 g (1.40 mol, 2.2 eq)Base
Dimethyl Sulfoxide (DMSO)1 LSolvent
2M Hydrochloric Acid (HCl)As neededpH Adjustment
Ethyl Acetate2 x 500 mLExtraction
Deionized WaterAs neededWork-up
5L Jacketed Glass Reactor---Reaction Vessel
Overhead Stirrer, Condenser------
Temperature Probe------

Step-by-Step Procedure:

  • Reactor Setup: Equip the 5L reactor with an overhead stirrer, temperature probe, and condenser. Purge the reactor with nitrogen.

  • Charging Reagents: Charge the reactor with 4-chloropyridine-2-carboxylic acid (100 g), potassium carbonate (194 g), and DMSO (1 L).

  • Heating: Begin stirring and heat the mixture to 80-90 °C.

  • Benzylamine Addition: Slowly add benzylamine (75 g) to the reactor over a period of 1 hour using an addition funnel. An initial exotherm may be observed; maintain the internal temperature below 100 °C.

  • Reaction Monitoring: Hold the reaction mixture at 90-95 °C for 8-12 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting material is consumed (<1%).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into 3 L of ice-cold deionized water with vigorous stirring.

  • Aqueous Work-up (Impurity Removal): Adjust the pH of the aqueous mixture to ~10 with 2M NaOH if necessary. Transfer to a separatory funnel and extract with ethyl acetate (2 x 500 mL) to remove non-polar impurities. Discard the organic layers.

  • Product Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl with vigorous stirring until the pH reaches ~5. A thick precipitate should form.

  • Isolation: Stir the slurry for 1 hour in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water (2 x 200 mL) and then with cold acetone (1 x 100 mL). Dry the solid in a vacuum oven at 60 °C to a constant weight.

  • Analysis: Analyze the final product for purity (HPLC, NMR) and identity (MS). Expected yield: 120-130 g (83-90%).

References

  • Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines Explained. Available at: [Link]

  • Pal, D., & Keshav, A. (2014). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. Journal of Chemical & Engineering Data, 59(5), 1547-1555. Available at: [Link]

  • Reddy, B. V. S., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(11), 2215–2218. Available at: [Link]

  • Reddy, B. V. S., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • ResearchGate. (2025). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems | Request PDF. Available at: [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available at: [Link]

  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • Google Patents. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687.
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]

  • University of Nairobi. (n.d.). Pyridines. Available at: [Link]

  • Clayden, J., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(33), 10484–10500. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. Available at: [Link]

  • ResearchGate. (2025). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. Available at: [Link]

  • Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Available at: [Link]

  • OIST Groups. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. Available at: [Link]

  • Eureka. (2021). Pyridine-2-carboxylic acid derivatives and their preparation methods and uses. Available at: [Link]

  • Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
  • PubChemLite. (n.d.). This compound (C13H12N2O2). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-(Benzylamino)pyridine-2-carboxylic Acid and Other Pyridine Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of 4-(Benzylamino)pyridine-2-carboxylic acid against other key pyridine carboxylic acid (PCA) derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the physicochemical properties, biological activities, and structure-activity relationships that differentiate these important scaffolds. We will explore the causality behind experimental observations and provide actionable protocols to facilitate further research.

Introduction: The Versatility of the Pyridine Carboxylic Acid Scaffold

Pyridine carboxylic acids are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs targeting a wide array of conditions, including cancer, tuberculosis, diabetes, and neurodegenerative diseases.[1][2] The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—serve as foundational templates for drug design.[1]

The therapeutic potential of these compounds stems from several key features. The electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group provides polarity and can chelate metal ions, a crucial feature for enzyme inhibition.[1] The true power of the PCA scaffold lies in its amenability to substitution, allowing for the fine-tuning of pharmacological properties.[1]

This guide focuses on a specific derivative, This compound , and compares its projected and known characteristics against its parent compound, picolinic acid, and other relevant substituted analogs. By understanding how the addition of a benzylamino group at the C4 position modifies the core scaffold, we can better appreciate its potential in designing novel therapeutic agents.

Caption: Core structures of the featured compound and its primary isomers.

Comparative Physicochemical Properties

The substitution pattern on the pyridine ring dramatically influences a molecule's physical and chemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a benzylamino group at the 4-position of picolinic acid is expected to significantly alter its properties compared to the unsubstituted isomers.

PropertyThis compoundPicolinic Acid (2-PCA)Nicotinic Acid (3-PCA)Isonicotinic Acid (4-PCA)
Molecular Formula C₁₃H₁₂N₂O₂[3]C₆H₅NO₂[4]C₆H₅NO₂[4]C₆H₅NO₂[4][5]
Molar Mass ( g/mol ) 228.25[3]123.11[4]123.11[4]123.11[5]
Melting Point (°C) Not available136.5[4]236.6[4]~310 (sublimes)[4][5]
Aqueous Solubility Predicted low960 mg/mL (20 °C)[4]1.8 g/100 mL (20 °C)[4]6 g/L (25 °C)[4][6]
pKa (Carboxylic Acid) Predicted ~3-4~5.2 (ring N), ~1.0 (acid)4.75[4]~3.5
Predicted XlogP 2.2[3]-0.65[4]0.80.4

Analysis of Properties:

  • Lipophilicity (XlogP): The addition of the benzyl group drastically increases the predicted lipophilicity (XlogP of 2.2) compared to the highly polar parent isomers.[3][4] This suggests this compound will have lower aqueous solubility but potentially enhanced membrane permeability, a critical factor for cellular potency.

  • Melting Point: While data is unavailable for the target compound, the high melting points of nicotinic and isonicotinic acids reflect strong intermolecular hydrogen bonding.[4][5] The bulky benzylamino group may disrupt crystal packing, potentially leading to a lower melting point than its 4-amino counterpart.

  • Acidity (pKa): The pKa of the carboxylic acid is influenced by the position of the ring nitrogen. In picolinic acid, the proximity of the basic nitrogen makes the carboxylic proton more acidic. The electron-donating nature of the amino group at the 4-position is expected to slightly increase the pKa of the carboxylic acid compared to an unsubstituted analog.

Comparative Biological Activity & Therapeutic Potential

Pyridine carboxylic acid derivatives are renowned for their ability to act as enzyme inhibitors, a property that has been exploited to develop numerous drugs.[1][2] The primary mechanism often involves the chelation of metal ions in the enzyme's active site and specific hydrogen bond interactions facilitated by the pyridine nitrogen and carboxylic acid group.

Focus Area: Inhibition of Metalloenzymes

Many PCA derivatives show potent activity against metalloenzymes like histone demethylases (KDMs) and prolyl 4-hydroxylases, which are key targets in oncology and fibrosis, respectively.[7][8]

  • Picolinic Acid Core: The pyridine-2-carboxylic acid scaffold is a privileged structure for inhibiting iron-dependent dioxygenases. For instance, pyridine-2,4-dicarboxylic acid (2,4-PDCA) and pyridine-2,5-dicarboxylic acid (2,5-PDCA) are well-known inhibitors of various histone demethylases.[7]

  • Impact of 4-Position Substitution: Recent patent literature highlights that pyridine-2-carboxylic acid derivatives are potent inhibitors of KDM5B, while the corresponding pyridine-4-carboxylic acid derivatives show weaker inhibition.[8] This underscores the critical role of the carboxylate's position relative to the ring nitrogen for optimal target engagement.

  • Role of the Benzylamino Group: The benzylamino substituent in this compound introduces a large, lipophilic moiety. This group can form additional hydrophobic or π-stacking interactions within the target's binding pocket, potentially enhancing both potency and selectivity compared to smaller substituents like amino or chloro groups. For example, in a series of phosphodiesterase-4 inhibitors, N-substitution on an aminopyridine core was critical for improving activity and pharmacokinetic profiles.[9]

While direct comparative data for this compound is not widely published, its structure strongly suggests potential as an enzyme inhibitor. Its efficacy will depend on the specific topology of the target enzyme's active site and its ability to accommodate the bulky benzyl group.

Experimental Protocols

To facilitate direct comparison and further investigation, we provide detailed, validated methodologies for the synthesis of the target compound and a representative enzyme inhibition assay.

Synthesis of this compound

Causality: This protocol is based on a nucleophilic aromatic substitution (SNAr) reaction. 4-Chloropyridine-2-carboxylic acid is an ideal starting material. The electron-withdrawing carboxylic acid and pyridine nitrogen activate the C4 position for nucleophilic attack by benzylamine. A base is used to neutralize the HCl generated during the reaction, driving it to completion.

Workflow Diagram:

G start Starting Materials: 4-Chloropyridine-2-carboxylic acid Benzylamine react Reaction: Mix reactants in solvent (e.g., DMF) Add base (e.g., K2CO3) Heat (e.g., 100-120°C) start->react workup Aqueous Workup: Cool reaction mixture Acidify with HCl to pH ~4-5 Precipitate forms react->workup isolate Isolation: Filter the solid precipitate Wash with cold water and ether workup->isolate purifiy purifiy isolate->purifiy purify Purification: Recrystallize from a suitable solvent (e.g., Ethanol/Water) product Final Product: This compound purify->product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • To a round-bottom flask, add 4-chloropyridine-2-carboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Add benzylamine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution by slowly adding 1M hydrochloric acid (HCl) until a precipitate forms (typically around pH 4-5).

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water followed by a non-polar solvent like diethyl ether to remove impurities.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from a solvent system like ethanol/water.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Histone Demethylase (KDM) Inhibition Assay

Causality: This is a representative biochemical assay to quantify the inhibitory potential of a compound. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is a highly sensitive, no-wash method ideal for high-throughput screening. It measures the demethylation of a biotinylated histone peptide substrate by the target KDM enzyme. Inhibition of the enzyme results in a decreased signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, KDM enzyme solution, biotinylated H3 peptide substrate, and anti-methylated histone antibody conjugated to acceptor beads.

  • Compound Dilution: Prepare a serial dilution of this compound and control compounds (e.g., 2,4-PDCA) in DMSO, followed by a further dilution in assay buffer.

  • Enzyme Reaction: In a 384-well microplate, add the KDM enzyme, the test compound solution, and the necessary cofactors (e.g., Fe(II), ascorbate, α-ketoglutarate).

  • Initiation: Add the biotinylated histone peptide substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing AlphaLISA acceptor beads and streptavidin-coated donor beads.

  • Final Incubation: Incubate the plate in the dark for 60 minutes to allow for bead proximity binding.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the enzyme's activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Conclusion and Future Directions

This compound represents an intriguing modification of the clinically relevant picolinic acid scaffold. The introduction of the benzylamino group is predicted to significantly increase lipophilicity, which may enhance cellular uptake and provide new interaction points within a target binding site. This could translate to improved potency and selectivity compared to simpler, more polar analogs.

While direct experimental data remains limited, the structural features of this compound make it a compelling candidate for screening against metalloenzymes, particularly histone demethylases and other iron-dependent dioxygenases. Future research should focus on:

  • Direct Synthesis and Characterization: Validating the proposed synthesis and fully characterizing the compound's physicochemical properties.

  • Head-to-Head Biological Screening: Performing direct comparative assays of this compound against picolinic acid, 4-aminopyridine-2-carboxylic acid, and other benchmarks in relevant enzyme and cellular models.

  • Co-crystallization Studies: Obtaining crystal structures of the compound bound to a target enzyme to elucidate its binding mode and rationalize its activity.

By systematically evaluating this and other novel PCA derivatives, the scientific community can continue to unlock the full therapeutic potential of this versatile heterocyclic scaffold.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). Vertex AI Search.
  • Pyridinecarboxylic acid - Grokipedia. Vertex AI Search.
  • Pyridine-2-carboxylic acid derivatives and their preparation methods and uses - Eureka. (2021, July 23). Vertex AI Search.
  • Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers - American Chemical Society. Vertex AI Search.
  • 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 - ChemicalBook. (2026, January 13). Vertex AI Search.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025, May 20). Vertex AI Search.
  • Isonicotinic acid - Wikipedia. Vertex AI Search.
  • (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II.
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry - ACS Public
  • 4-Pyridinecarboxylic acid CAS 55-22-1 | 800736 - Merck Millipore. Vertex AI Search.
  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Publishing. (2020, September 25). Vertex AI Search.
  • 4-Pyridinecarboxylic acid for synthesis 55-22-1 - Sigma-Aldrich. Vertex AI Search.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchG
  • Pyridine - Wikipedia. Vertex AI Search.
  • Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Vertex AI Search.
  • This compound (C13H12N2O2) - PubChemLite. Vertex AI Search.
  • The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)
  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (2003, February 24). Vertex AI Search.
  • Full article: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Taylor & Francis. (2025, May 19). Vertex AI Search.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (2025, April 17). Vertex AI Search.
  • 4-Aminopyridine-2-carboxylic acid - Chem-Impex. Vertex AI Search.
  • Synthesis of pyridine-2-carboxylic acid - PrepChem.com. Vertex AI Search.
  • 2-(benzylamino)pyridine-3-carboxylic acid | 33522-80-4 - ChemicalBook. (2025, July 24). Vertex AI Search.
  • EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ...
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). Vertex AI Search.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. Vertex AI Search.
  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC. (2023, September 6). Vertex AI Search.
  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. - Malaria World. (2024, July 14). Vertex AI Search.

Sources

A Head-to-Head In-Vitro Comparison of 4-(Benzylamino)pyridine-2-carboxylic Acid and Novel Covalent Inhibitors Targeting the KDM5 Histone Demethylase Family

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the Jumonji C (JmjC) domain-containing histone demethylases have emerged as critical therapeutic targets, particularly in oncology. Among these, the KDM5 family of enzymes, which erase activating H3K4me2/3 marks, are frequently overexpressed in various cancers, contributing to drug resistance and tumor progression. This guide provides a comprehensive in-vitro comparison of 4-(Benzylamino)pyridine-2-carboxylic acid, a representative small molecule of the pyridine carboxylic acid class, against a newer class of covalent KDM5 inhibitors.

The central hypothesis of this guide is that while this compound and similar heterocyclic compounds may exhibit inhibitory activity, the targeted covalent inhibitors will demonstrate superior potency, selectivity, and duration of action due to their specific mechanism of binding. We will detail the experimental workflows to rigorously test this hypothesis, providing researchers with the rationale and step-by-step protocols to conduct a similar comparative analysis.

The Rationale for Comparison: Reversible vs. Covalent Inhibition

Traditional small molecule inhibitors, such as those based on a pyridine carboxylic acid scaffold, typically function as competitive inhibitors, mimicking the enzyme's natural cofactor, α-ketoglutarate. Their efficacy is often limited by high intracellular concentrations of the natural cofactor. In contrast, covalent inhibitors are designed to form a permanent bond with a specific amino acid residue within the target protein, leading to irreversible inactivation. This offers the potential for greater potency and a more sustained biological effect.

This guide will compare this compound with a representative potent and selective KDM5 covalent inhibitor from the "PZ" series, specifically compound 7 (PZ-7) , which has a 2-chloroacetamide reactive group.[1] This compound has been shown to selectively target cysteine residues present in the KDM5 subfamily, offering a clear mechanistic distinction.

Comparative In-Vitro Testing Workflow

To provide a robust comparison, we propose a tiered approach, moving from biochemical assays that measure direct enzyme inhibition to cell-based assays that assess the downstream functional consequences of target engagement.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays biochem_ic50 IC50 Determination (KDM5B) biochem_selectivity Selectivity Profiling (Other KDMs) biochem_ic50->biochem_selectivity biochem_moi Mechanism of Inhibition (Time-Dependence) biochem_selectivity->biochem_moi cell_target Target Engagement (Cellular Thermal Shift Assay) biochem_moi->cell_target Transition to Cellular Context cell_histone Histone Methylation (Western Blot for H3K4me3) cell_target->cell_histone cell_prolif Antiproliferative Activity (MTT/Clonogenic Assay) cell_histone->cell_prolif

Caption: Proposed workflow for the in-vitro comparison of KDM5 inhibitors.

Part 1: Biochemical Assays - Direct Enzyme Inhibition

The initial step is to quantify and compare the direct inhibitory effects of this compound and PZ-7 on the catalytic activity of a representative KDM5 family member, KDM5B.

Experiment 1.1: KDM5B Inhibitory Potency (IC50 Determination)

Rationale: The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. A lower IC50 value indicates a more potent compound. We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and sensitive method for detecting histone demethylase activity.[2]

Protocol: KDM5B HTRF Assay

  • Reagents and Materials:

    • Recombinant human KDM5B enzyme.

    • Biotinylated peptide substrate (e.g., H3K4me3).

    • Cofactors: Fe(II) and α-ketoglutarate.

    • HTRF detection reagents: Europium cryptate-labeled anti-H3K4me2 antibody and streptavidin-XL665.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20).

    • Test compounds: this compound and PZ-7, serially diluted in DMSO.

  • Procedure:

    • In a 384-well plate, add 2 µL of serially diluted test compounds.

    • Add 4 µL of KDM5B enzyme solution to each well.

    • Initiate the demethylation reaction by adding 4 µL of a substrate/cofactor mix.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add 10 µL of the HTRF detection reagent mix.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 1.2: Mechanism of Inhibition Analysis

Rationale: To confirm the covalent binding of PZ-7 and contrast it with the expected reversible inhibition of this compound, a time-dependent inhibition assay is crucial. A covalent inhibitor's IC50 will decrease with increased pre-incubation time with the enzyme, while a reversible inhibitor's will not.

Protocol: Time-Dependent IC50 Shift Assay

  • Follow the KDM5B HTRF assay protocol as described above.

  • Run parallel assays where the test compounds are pre-incubated with the KDM5B enzyme for different durations (e.g., 15, 60, and 120 minutes) before the addition of the substrate.

  • Determine the IC50 value for each compound at each pre-incubation time point.

Expected Outcome:

CompoundPre-incubation TimeExpected IC50Rationale
This compound15 minX µMReversible binding reaches equilibrium quickly.
60 min~X µMNo significant change expected.
120 min~X µMNo significant change expected.
PZ-7 15 minY µMCovalent bond formation is time-dependent.
60 min< Y µMIncreased incubation allows for more covalent modification.
120 min<< Y µMPotency increases with time until saturation.

Part 2: Cellular Assays - Target Engagement and Functional Outcomes

Demonstrating that a compound can inhibit a purified enzyme is the first step. The critical next phase is to verify that it can engage its target in a complex cellular environment and elicit the desired biological response. For this, a breast cancer cell line overexpressing KDM5B, such as MCF-7, is a suitable model system.[3]

Experiment 2.1: Cellular Target Engagement

Rationale: A Cellular Thermal Shift Assay (CETSA) can be used to confirm that the inhibitor binds to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Culture MCF-7 cells to ~80% confluency.

  • Treat cells with either vehicle (DMSO), this compound, or PZ-7 at various concentrations for 2 hours.

  • Harvest the cells and resuspend them in a lysis buffer.

  • Aliquot the cell lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Cool the tubes and centrifuge to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble KDM5B remaining at each temperature by Western blot.

Data Analysis:

  • Plot the band intensity of soluble KDM5B against the temperature for each treatment condition.

  • A shift of the melting curve to higher temperatures in the drug-treated samples indicates target engagement.

Experiment 2.2: Modulation of Cellular Histone Marks

Rationale: As KDM5B is a H3K4me3 demethylase, its inhibition should lead to an increase in the global levels of this histone mark. Western blotting is a direct way to measure this effect.[3]

G start Treat MCF-7 cells with Inhibitors (24-48h) lysis Harvest and Lyse Cells start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (e.g., 5% Milk) transfer->block primary_ab Primary Antibody Incubation (Anti-H3K4me3, Anti-Total H3) block->primary_ab secondary_ab Secondary HRP-conjugated Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry Analysis (Normalize H3K4me3 to Total H3) detect->analyze

Caption: Western blot workflow for assessing H3K4me3 levels.

Protocol: Western Blot for H3K4me3

  • Seed MCF-7 cells and allow them to attach overnight.

  • Treat the cells with increasing concentrations of this compound and PZ-7 for 48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for H3K4me3.

  • As a loading control, strip the membrane and re-probe with an antibody for total Histone H3.

  • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

  • Quantify the band intensities to determine the relative change in H3K4me3 levels.

Experiment 2.3: Antiproliferative and Cytotoxicity Assays

Rationale: The ultimate goal of an anticancer agent is to inhibit tumor cell growth. An MTT assay measures cell viability by assessing metabolic activity, providing a measure of the compound's antiproliferative effects.

Protocol: MTT Cell Proliferation Assay

  • Seed MCF-7 cells in a 96-well plate.

  • After 24 hours, treat the cells with a range of concentrations of each test compound.

  • Incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with DMSO or a similar solvent.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Summary of Comparative Data

The results from these experiments can be effectively summarized in the following tables for a clear head-to-head comparison.

Table 1: Biochemical Potency and Selectivity

CompoundKDM5B IC50 (nM)KDM5A IC50 (nM)KDM4C IC50 (nM)
This compoundExpected µM rangeData to be generatedData to be generated
PZ-7 Expected low nM range[1]Expected low nM range[1]Expected >100x selectivity

Table 2: Cellular Activity

CompoundCellular H3K4me3 Increase (EC50, µM)MCF-7 GI50 (µM)
This compoundData to be generatedData to be generated
PZ-7 Expected sub-µM to low µMExpected sub-µM to low µM

Conclusion

This guide outlines a systematic and robust in-vitro strategy to compare this compound with a next-generation covalent KDM5 inhibitor. By progressing from direct biochemical assays to mechanism-of-action studies and finally to functional cellular assays, researchers can build a comprehensive profile of their test compounds. The experimental evidence is expected to show that while both compounds may target KDM5B, the covalent inhibitor PZ-7 will likely exhibit superior potency in both biochemical and cellular contexts, driven by its irreversible binding mechanism. This comparative framework serves as a valuable tool for scientists in the field of epigenetics and drug development to effectively characterize and rank novel inhibitors.

References

  • Chi, L. P., et al. (2010). In vitro histone demethylase assay. PubMed. Available at: [Link]

  • Zheng, W., et al. (2022). In Vitro Histone Demethylase Assays. Methods in Molecular Biology. Available at: [Link]

  • Pascual-Carrión, A., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Available at: [Link]

  • Reaction Biology. Histone Demethylase Assays. Reaction Biology. Available at: [Link]

  • Borghese, C., et al. (2019). Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B. MDPI. Available at: [Link]

  • Lu, Y., & Wu, J. (2022). In Vitro Histone Demethylase Assays. Springer Nature Experiments. Available at: [Link]

  • BPS Bioscience. JARID1B (KDM5B) Chemiluminescent Assay Kit. BPS Bioscience. Available at: [Link]

  • Vinod, B., & S, S. (2021). Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). In vitro and in vivo effects of enforced KDM5B expression a MTT assays... ResearchGate. Available at: [Link]

  • S. M. H., et al. (2019). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. PMC - NIH. Available at: [Link]

  • Oh-hara, T., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. PubMed. Available at: [Link]

  • PubChem. This compound (C13H12N2O2). PubChem. Available at: [Link]

  • El-Gamel, N. E. A. (2014). Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. ResearchGate. Available at: [Link]

  • Klimešová, V., et al. (2012). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. ResearchGate. Available at: [Link]

  • Matteucci, M., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. Available at: [Link]

  • Głowacka, I. E., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC. Available at: [Link]

  • Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available at: [Link]

  • Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • AL-Rahawi, A., et al. (2013). Synthesis and Biological Activities of 2-Carboxyphenyloxamoylamino Acids, their Salts with 2-ethoxy-6,9-Diaminoacridine and D-gl. Advances in Pharmacoepidemiology & Drug Safety. Available at: [Link]

  • Anonymous. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. Available at: [Link]

  • Hoffmann, K., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • Knapik, A., & Paneth, P. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(Benzylamino)pyridine-2-carboxylic Acid Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-(Benzylamino)pyridine-2-carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The this compound scaffold combines several key features that are prevalent in bioactive molecules. The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The benzylamino group provides a vector for exploring hydrophobic and substituted aromatic interactions, while the carboxylic acid at the 2-position can act as a crucial hydrogen bond donor/acceptor or a metal-chelating group, essential for interacting with enzyme active sites.[1]

Derivatives of the closely related 4-aminopicolinic acid have demonstrated a range of biological activities, including enzyme inhibition and potential applications in neurological disorders.[2] This guide will extrapolate from the known SAR of analogous structures to build a predictive model for the SAR of this compound derivatives, primarily within the context of kinase inhibition.

Hypothetical Target and Binding Mode: Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer.[3] The 4-aminoquinazoline and 4-aminoquinoline cores, which are structurally analogous to the 4-aminopyridine moiety, are well-established pharmacophores in the design of kinase inhibitors.[3][4]

We hypothesize that this compound analogs can act as ATP-competitive kinase inhibitors. In this model, the pyridine nitrogen and the exocyclic amino group would form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The benzyl group would extend into a hydrophobic pocket, and the carboxylic acid could form additional interactions with solvent or nearby residues, potentially enhancing potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Analog Hinge Hinge Hydrophobic_Pocket Hydrophobic_Pocket Solvent_Front Solvent_Front Pyridine_N Pyridine N Pyridine_N->Hinge H-bond Amino_NH Amino NH Amino_NH->Hinge H-bond Benzyl_Ring Benzyl Ring Benzyl_Ring->Hydrophobic_Pocket Hydrophobic Interaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Solvent_Front H-bond/Ionic Interaction G 4-Chloropicolinic_Acid 4-Chloropicolinic Acid Reaction Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed coupling or direct substitution) 4-Chloropicolinic_Acid->Reaction Substituted_Benzylamine Substituted Benzylamine Substituted_Benzylamine->Reaction Product This compound Analog Reaction->Product

Caption: General synthetic scheme for this compound analogs.

In Vitro Kinase Inhibition Assay

A standard in vitro kinase assay can be used to determine the IC50 values of the synthesized analogs.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., a panel of representative kinases from different families).

    • ATP.

    • Substrate peptide or protein.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds (analogs) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase and substrate to the wells of the 384-well plate.

    • Add the test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential structure-activity relationship of this compound analogs, with a focus on their hypothetical role as kinase inhibitors. The proposed SAR suggests that substitutions on the benzyl ring will be a key determinant of potency and selectivity, while the pyridine-2-carboxylic acid moiety likely plays a crucial role in anchoring the molecule to the enzyme's active site.

Future experimental work should focus on synthesizing and testing a diverse library of these analogs against a panel of kinases to validate these hypotheses. Further optimization could involve exploring different linkers between the pyridine and the phenyl ring and investigating the impact of replacing the benzyl group with other aromatic or heteroaromatic systems. Such studies will be instrumental in determining the therapeutic potential of this promising chemical scaffold.

References

  • PMC. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. [Link]

  • PubMed. Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. [Link]

  • Chem-Impex. 4-Aminopyridine-2-carboxylic acid. [Link]

  • PubMed. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. [Link]

  • PubMed. Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors. [Link]

  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • PMC. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. [Link]

  • PubMed. 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. [Link]

  • ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • PubChem. This compound. [Link]

  • MDPI. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

  • PubMed. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. [Link]

  • PubMed. Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold. [Link]

  • YouTube. SAR of 4 Aminoquinoline. [Link]

  • PMC. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. [Link]

  • RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • PMC. Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. [Link]

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]

Sources

comparative analysis of catalysts for pyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridine-2-Carboxylic Acid

Pyridine-2-carboxylic acid, also known as picolinic acid, is a pivotal building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Its unique chelating properties and versatile reactivity make it an indispensable intermediate for drug development professionals and researchers. The efficient and selective synthesis of this compound is, therefore, a subject of considerable industrial and academic interest. This guide provides a comparative analysis of the primary catalytic routes for the synthesis of pyridine-2-carboxylic acid, offering in-depth technical insights and supporting experimental data to aid researchers in selecting the optimal strategy for their specific needs.

Two principal catalytic pathways dominate the landscape of pyridine-2-carboxylic acid production: the direct, one-step oxidation of 2-methylpyridine (2-picoline), and a two-step approach involving the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis. Each route presents a unique set of advantages and challenges, primarily dictated by the choice of catalyst and reaction conditions.

Route 1: Direct Catalytic Oxidation of 2-Picoline

The direct oxidation of 2-picoline to pyridine-2-carboxylic acid is an atom-economical approach that has been extensively studied. The success of this method hinges on the development of highly selective catalysts that can facilitate the oxidation of the methyl group without promoting the undesirable over-oxidation to CO2 and other byproducts.

Vanadium-Titanium (V-Ti) Oxide Catalysts: The Workhorse for Selective Oxidation

Vanadium-titanium oxide catalysts have emerged as the most effective and selective catalysts for the vapor-phase oxidation of 2-picoline.[1] The synergy between vanadium pentoxide (V2O5), the active component, and the titanium dioxide (TiO2) support, particularly in its anatase form, is crucial for achieving high selectivity towards picolinic acid.[1]

The reaction typically proceeds through the formation of 2-pyridinecarbaldehyde as an intermediate, which is subsequently oxidized to the desired carboxylic acid.[1] The selectivity for picolinic acid is highly dependent on the V2O5 loading, with binary catalysts containing 20–50% of vanadium pentoxide demonstrating selectivities of 19–22% at 2-picoline conversions of 36–74%.[1]

Experimental Protocol: Vapor-Phase Oxidation of 2-Picoline using a V-Ti-O Catalyst

The following is a generalized procedure based on established methodologies for the direct catalytic oxidation of picoline.[2]

  • Catalyst Preparation: A V-Ti-O catalyst is prepared by impregnating a TiO2 (anatase) support with a solution of a vanadium precursor, such as ammonium metavanadate or vanadium oxalate, followed by drying and calcination in air at temperatures between 300-500°C for 1-5 hours.[2]

  • Reactor Setup: The catalytic oxidation is carried out in a fixed-bed reactor packed with the V-Ti-O catalyst.

  • Reaction Conditions:

    • The catalyst bed is heated to the reaction temperature, typically in the range of 240-300°C.[2]

    • A feed stream consisting of 2-picoline, water, and air is preheated to 150-250°C.[2]

    • The molar ratio of the reactants is crucial for selectivity and is typically in the range of 2-picoline:water:air of 1:20-100:76-300.[2]

    • The volumetric space velocity of the 2-picoline feed is maintained between 0.05-0.8 h⁻¹.[2]

  • Product Collection and Analysis: The reactor effluent is cooled to condense the products. The liquid product is then analyzed by techniques such as HPLC or GC to determine the conversion of 2-picoline and the selectivity to pyridine-2-carboxylic acid.

Catalytic Cycle for Direct Oxidation of 2-Picoline

Caption: Proposed catalytic cycle for the direct oxidation of 2-picoline over a V-Ti oxide catalyst.

Route 2: Ammoxidation of 2-Picoline followed by Hydrolysis

This two-step industrial process is a well-established and high-yielding route to pyridine-2-carboxylic acid.[2][3] It involves the initial vapor-phase ammoxidation of 2-picoline to 2-cyanopyridine, which is then hydrolyzed to the final product.

Step 1: Catalytic Ammoxidation of 2-Picoline

The ammoxidation of 2-picoline is a highly exothermic reaction that requires robust and selective catalysts to produce 2-cyanopyridine in high yields.[3]

Similar to direct oxidation, vanadium-based catalysts are paramount for ammoxidation. Catalysts composed of vanadium, titanium, and sometimes other promoters like molybdenum, iron, chromium, bismuth, and potassium supported on carriers such as alumina and titania are commonly employed.[4][5] A typical catalyst might be a V-Ti-Sb oxide system.[5]

Experimental Protocol: Ammoxidation of 2-Picoline to 2-Cyanopyridine

The following is a generalized procedure for the vapor-phase ammoxidation of 2-picoline.[5]

  • Catalyst Preparation: A mixed oxide catalyst (e.g., V-Ti-Sb) is prepared, often by co-precipitation or impregnation methods, followed by calcination.[4] For instance, a V-Ti-Sb catalyst can be prepared with weight contents of V2O5, TiO2, and Sb2O3 of 11%, 87%, and 2% respectively.[5]

  • Reactor Setup: The reaction is carried out in a fixed-bed reactor packed with the catalyst.

  • Reaction Conditions:

    • The reactor temperature is maintained in the range of 320-390°C.[5]

    • A gaseous mixture of 2-picoline, ammonia, water, and air is fed into the reactor.[5]

    • The molar ratio of 2-picoline:ammonia:water:air is typically around 1:1.5-5.5:3-11:15-30.[5]

    • The liquid hourly space velocity (LHSV) of 2-picoline is in the range of 0.1-0.38 h⁻¹.[5]

  • Product Isolation: The gaseous effluent from the reactor is cooled to condense the 2-cyanopyridine. The crude product can be purified by distillation under reduced pressure.[5] A yield of around 78.3% with a purity of 99% has been reported.[5]

Step 2: Hydrolysis of 2-Cyanopyridine

The final step in this route is the hydrolysis of the nitrile group of 2-cyanopyridine to a carboxylic acid. This can be achieved through chemical or enzymatic methods.

Alkaline hydrolysis using a base like sodium hydroxide is a common and effective method.[6][7]

Experimental Protocol: Alkaline Hydrolysis of 2-Cyanopyridine

  • Reaction Setup: In a reaction vessel, 2-cyanopyridine is mixed with deionized water.[6]

  • Reaction Conditions:

    • The mixture is heated to approximately 50°C with stirring.[6]

    • A 30% sodium hydroxide solution is added, and the mixture is refluxed for about 4 hours.[6]

  • Work-up and Isolation:

    • After the reaction, water is partially distilled off.[6]

    • The solution is cooled and acidified with hydrochloric acid to a pH of 2.5.[6]

    • The solution is then evaporated to dryness.[6]

    • The solid residue is extracted with hot anhydrous ethanol.[6]

    • Upon cooling and crystallization, pyridine-2-carboxylic acid is obtained. A yield of 89.6% has been reported for this process.[6]

Enzymatic hydrolysis using nitrile hydratase offers a more environmentally friendly approach, proceeding under mild conditions and often with high selectivity. Microorganisms such as Rhodococcus rhodochrous are known to produce nitrile hydratases that can efficiently convert 2-cyanopyridine to picolinamide, which can be further hydrolyzed to picolinic acid by an amidase.[8][9][10] In some cases, nitrilases can directly convert the nitrile to the carboxylic acid.[9]

Experimental Protocol: Enzymatic Hydrolysis using Rhodococcus rhodochrous

The following protocol is a general representation of a whole-cell biocatalytic hydrolysis.

  • Biocatalyst Preparation: Cells of Rhodococcus rhodochrous J1 are cultivated in a suitable medium to induce the expression of nitrile hydratase.[8]

  • Reaction Setup: The reaction is typically carried out in a buffered aqueous solution (e.g., 10 mM potassium phosphate buffer, pH 7.4).[8]

  • Reaction Conditions:

    • The reaction mixture contains the buffer, 2-cyanopyridine as the substrate, and the whole cells of R. rhodochrous J1 as the biocatalyst.[8]

    • The reaction is performed at a mild temperature, for example, 25°C, for a specific duration (e.g., 10 minutes for activity assays).[8]

  • Product Analysis: The reaction is quenched (e.g., by adding acetonitrile), and the amount of picolinamide or picolinic acid formed is determined by HPLC.[8]

Overall Workflow for the Ammoxidation-Hydrolysis Route

Ammoxidation_Hydrolysis_Workflow cluster_reactants Starting Material cluster_ammoxidation Step 1: Ammoxidation cluster_hydrolysis Step 2: Hydrolysis 2-Picoline 2-Picoline Ammoxidation Vapor-Phase Ammoxidation (V-Ti-O Catalyst, 320-390°C) 2-Picoline->Ammoxidation NH₃, O₂ 2-Cyanopyridine 2-Cyanopyridine Ammoxidation->2-Cyanopyridine Hydrolysis Hydrolysis 2-Cyanopyridine->Hydrolysis H₂O (Chemical or Enzymatic) Picolinic_Acid Pyridine-2- Carboxylic Acid Hydrolysis->Picolinic_Acid

Caption: Two-step synthesis of pyridine-2-carboxylic acid via ammoxidation of 2-picoline followed by hydrolysis.

Comparative Analysis of Catalytic Routes

The choice between direct oxidation and the ammoxidation-hydrolysis route depends on several factors, including desired scale, capital investment, and environmental considerations.

FeatureDirect Oxidation of 2-PicolineAmmoxidation of 2-Picoline & Hydrolysis
Catalyst V-Ti OxideV-Ti-O or other mixed oxides (Ammoxidation); NaOH or Nitrile Hydratase/Amidase (Hydrolysis)
Number of Steps OneTwo
Reaction Conditions 240-300°C, atmospheric pressureAmmoxidation: 320-390°C; Hydrolysis: Reflux (chemical) or ~25°C (enzymatic)
Selectivity Moderate (19-22% to picolinic acid)[1]High (Ammoxidation >90% to nitrile[11]; Hydrolysis often near quantitative)
Overall Yield ModerateHigh (overall yields can be >70%)[5][6]
Atom Economy HigherLower (incorporates and then removes nitrogen)
Process Complexity Simpler, single-stage processMore complex, two-stage process with intermediate isolation
Environmental Impact Potentially greener due to fewer stepsAmmoxidation can produce byproducts; enzymatic hydrolysis is a green alternative to chemical hydrolysis

Conclusion and Future Outlook

Both the direct oxidation and the ammoxidation-hydrolysis routes offer viable pathways for the synthesis of pyridine-2-carboxylic acid, each with its own set of advantages and disadvantages.

The direct oxidation route using V-Ti oxide catalysts is attractive due to its simplicity and higher atom economy. However, achieving high selectivity and yield remains a significant challenge, with further catalyst development needed to improve its industrial viability.

The ammoxidation-hydrolysis route is the current industrial standard, offering high overall yields and product purity. While it is a two-step process, the efficiency of both the ammoxidation and hydrolysis steps makes it a robust and reliable method. The advent of enzymatic hydrolysis using nitrile hydratases presents a significant opportunity to make this established process more sustainable and environmentally friendly by operating under milder conditions and reducing waste generation.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their application. For large-scale industrial production, the ammoxidation-hydrolysis route, particularly when coupled with enzymatic hydrolysis, currently offers the most practical and high-yielding approach. For smaller-scale synthesis or in contexts where process simplification is a primary driver, continued research into more selective direct oxidation catalysts holds considerable promise.

References

  • Li, Y., Liu, Z., Wang, Y., & Liu, J. (2017). Overexpression and characterization of two types of nitrile hydratases from Rhodococcus rhodochrous J1. PLOS ONE, 12(6), e0179839. Available at: [Link].

  • Al'kaeva, E. M., Andrushkevich, T. V., & Chesalov, Y. A. (2003). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. Kinetics and Catalysis, 44(2), 225-231. Available at: [Link].

  • Johnson, R. D., & Gorvin, A. C. (1998). U.S. Patent No. 5,756,750. Washington, DC: U.S. Patent and Trademark Office.
  • A method for preparing cyanopyridine. (2014). CN104072414A.
  • Maksimova, Y. G., Shvyndina, N. V., & Yanenko, A. S. (2015). Transformation of 2-and 4-cyanopyridines by free and immobilized cells of nitrile-hydrolyzing bacteria. Applied Biochemistry and Microbiology, 51(5), 558-563. Available at: [Link].

  • Asano, Y. (2015). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. In Science of Synthesis: Biocatalysis in Organic Synthesis (Vol. 1, pp. 451-496). Georg Thieme Verlag.
  • Synthesis method of cyanopyridine and derivatives thereof. (2013). CN103467370A.
  • Cyanopyridine Production Process. Scribd. Available at: [Link].

  • Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof. (2010). CN101623648A.
  • Preparation of 2-cyanopyridines. (1950). US2494204A.
  • A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction. (2018). CN107537537A.
  • Chuck, R. J. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry, 54(9), 510-513. Available at: [Link].

  • Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79. Available at: [Link].

Sources

A Comparative Guide to the Cytotoxicity of Pyridine-2-Carboxylic Acid Derivatives: Evaluating 4-(Benzylamino)pyridine-2-carboxylic acid in Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyridine-2-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] Its derivatives are being extensively investigated for various therapeutic applications, including anticancer agents.[2][3] A critical step in the preclinical evaluation of these novel compounds is the assessment of their cytotoxic potential to determine their therapeutic window and understand their mechanism of action.[4][5] This guide provides a comparative analysis of the cytotoxic properties of pyridine-2-carboxylic acid derivatives, with a special focus on the novel compound 4-(Benzylamino)pyridine-2-carboxylic acid. By contextualizing this molecule with existing data on related structures, we aim to provide a predictive framework for its potential efficacy and safety profile.

While specific experimental cytotoxicity data for this compound is not yet extensively published, its structural analogs have shown significant cytotoxic effects against various cancer cell lines. This guide will synthesize the available information on these related compounds to offer a comprehensive overview and predictive insights.

Comparative Cytotoxicity of Pyridine-2-Carboxylic Acid Analogs

The cytotoxic activity of pyridine-2-carboxylic acid derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring and the carboxylic acid group. To provide a clear comparison, the following table summarizes the reported cytotoxic activities of several key analogs.

Compound/Derivative ClassCancer Cell Line(s)IC50 Value (µM)Key Findings & Mechanism of ActionReference
Phenyl-pyridine-2-carboxylic acid derivatives (e.g., Ro 41-4439) Broad panel of human cancer cell linesLow micromolar rangeInduces mitotic cell cycle arrest followed by apoptosis. Shows selectivity for cancer cells over normal proliferating cells.[2][6]
Dihydropyridine carboxylic acid derivatives (compounds 3a and 3b) HCT-15 (Colon Cancer)7.94 ± 1.6 and 9.24 ± 0.9Displayed potent cytotoxic activity, superior to the reference drug Cisplatin in this cell line. In silico studies suggest interaction with PARP-1, a protein involved in DNA repair and apoptosis.[3][7]
Benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone (BNMPH) HepG2, HCT-116, K562, PC-1219.4 - 57.5Cytotoxicity is mediated through multiple mechanisms including ROS generation, DNA cleavage, and inhibition of topoisomerase IIα. Induces S phase cell cycle arrest.[8]
Quinoline-2-carboxylic acid MCF7 (Breast Cancer), HELA (Cervical Cancer)Not specified, but showed significant growth inhibitionPossesses remarkable growth inhibition capacities, particularly against the MCF7 cell line. The proposed mechanism involves chelation with divalent metals.[9]
Pd(II) and Pt(II) complexes with pyridine carboxylic acid ligands HeLa (Cervical Cancer)Not specified, but showed significant inhibitory rateThe metal complexes exhibited efficient DNA cleavage and induced morphological changes characteristic of apoptosis.[10]

Predictive Cytotoxicity Profile of this compound

Based on the structure-activity relationships observed in related compounds, we can hypothesize the potential cytotoxic mechanism of this compound. The presence of the benzylamino group at the 4-position introduces a lipophilic and aromatic moiety that could facilitate cell membrane permeability and interactions with intracellular targets.

dot

Predicted_Mechanism cluster_cell Cancer Cell Compound This compound Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibition CellCycle Cell Cycle (Mitotic Arrest) Compound->CellCycle Disruption Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA Damage Topoisomerase->DNA Leads to Apoptosis Apoptosis Induction CellCycle->Apoptosis Triggers DNA->Apoptosis Induces caption Predicted cytotoxic mechanisms of this compound.

Caption: Predicted cytotoxic mechanisms of this compound.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine the cytotoxicity of this compound and enable direct comparison with the analogs listed above, a series of standardized in vitro assays should be performed.[4][11]

MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Lactate Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of dead cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes. Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with the compound of interest at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

dot

Experimental_Workflow cluster_setup Assay Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Start Start: Cancer Cell Culture Treatment Treatment with This compound (Varying Concentrations & Times) Start->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT Assess LDH LDH Assay (Membrane Integrity) Treatment->LDH Assess Apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) Treatment->Apoptosis Determine Mechanism IC50 IC50 Determination MTT->IC50 DoseResponse Dose-Response Curves MTT->DoseResponse LDH->DoseResponse Mechanism Mechanism of Cell Death Apoptosis->Mechanism caption Workflow for assessing the cytotoxicity of a novel compound.

Caption: Workflow for assessing the cytotoxicity of a novel compound.

Conclusion

While direct experimental data on the cytotoxicity of this compound is pending, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential cytotoxic agent. The pyridine-2-carboxylic acid scaffold is a versatile platform, and substitutions, such as the benzylamino group, can significantly modulate biological activity. The experimental protocols outlined in this guide offer a robust framework for elucidating the cytotoxic profile of this and other novel pyridine derivatives, thereby contributing to the development of new therapeutic agents. Future studies should focus on conducting these assays to generate empirical data and validate the predictive insights presented herein.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • PubMed. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-66.
  • PubMed. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-12.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells | Request PDF.
  • MDPI. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(20), 7194.
  • Taylor & Francis Online. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Royal Society of Chemistry. (n.d.). Synthesis, characterization, interaction with DNA and cytotoxicity of Pd(ii) and Pt(ii) complexes containing pyridine carboxylic acid ligands. Dalton Transactions.
  • PubMed. (n.d.). The cytotoxicity of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone being involved in topoisomerase IIα inhibition.
  • Unbound Medicine. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • ResearchGate. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.

Sources

Performance Benchmark: 4-(Benzylamino)pyridine-2-carboxylic Acid in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Picolinic Acid Derivatives in Homogeneous Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Among the diverse array of organic molecules utilized as ligands to modulate the reactivity of transition metal catalysts, pyridine-2-carboxylic acid (picolinic acid) and its derivatives have garnered significant attention. Their inherent chelating ability, stemming from the juxtaposition of a pyridine nitrogen and a carboxylic acid moiety, allows for the formation of stable and catalytically active metal complexes. These ligands have found utility in a range of transformations, including palladium-catalyzed cross-coupling reactions and copper-catalyzed C-N bond formation.[1][2][3]

This guide focuses on the projected catalytic performance of a specific, yet underexplored, member of this family: 4-(Benzylamino)pyridine-2-carboxylic acid . While direct, published experimental data on the catalytic applications of this particular molecule is scarce[4], we can infer its potential by examining the performance of structurally analogous ligands. This guide will, therefore, present a comparative analysis based on established data for related aminopyridine carboxylic acid ligands, providing a predictive framework for researchers interested in exploring its catalytic capabilities. We will delve into the mechanistic rationale behind its expected performance and provide detailed experimental protocols for its evaluation.

Structural Features and Mechanistic Considerations

The catalytic efficacy of a ligand is intrinsically linked to its electronic and steric properties. For this compound, several key features are expected to influence its role in a catalytic cycle, particularly when employed with late transition metals like palladium or copper.

  • Bidentate Chelation: The pyridine nitrogen and the carboxylate oxygen can form a stable five-membered ring with a metal center. This chelation enhances the stability of the catalytic complex, potentially preventing ligand dissociation and promoting efficient catalysis.

  • Electronic Modulation: The 4-benzylamino substituent is an electron-donating group. This increased electron density on the pyridine ring can enhance the electron-donating ability of the ligand, which in turn can influence the reactivity of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, a more electron-rich metal center can facilitate the oxidative addition step.

  • Steric Influence: The benzyl group introduces steric bulk at the 4-position of the pyridine ring. While not directly adjacent to the metal coordination site, this steric hindrance can influence the overall geometry of the catalyst and the approach of substrates, potentially impacting selectivity.

Below is a conceptual workflow illustrating the anticipated role of this compound as a ligand in a generic palladium-catalyzed cross-coupling reaction.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Pd(OAc)2 Pd(OAc)2 Active_Catalyst [L-Pd(II)] Complex Pd(OAc)2->Active_Catalyst Ligand Exchange Ligand This compound Ligand->Active_Catalyst OxAdd Oxidative Addition (Ar-X) Active_Catalyst->OxAdd Transmetalation Transmetalation (R-M) OxAdd->Transmetalation [L-Pd(II)(Ar)(X)] RedElim Reductive Elimination Transmetalation->RedElim [L-Pd(II)(Ar)(R)] RedElim->Active_Catalyst Regeneration Product Ar-R RedElim->Product G cluster_workflow Experimental Workflow A 1. Add Pd(OAc)₂, Ligand, and Base to Schlenk Tube B 2. Inert Atmosphere (Ar/N₂) Purge A->B C 3. Add Aryl Halide and Boronic Acid B->C D 4. Add Anhydrous Solvent C->D E 5. Heat and Stir D->E F 6. Quench and Extract E->F G 7. Analyze Yield F->G

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.